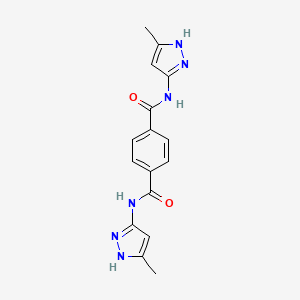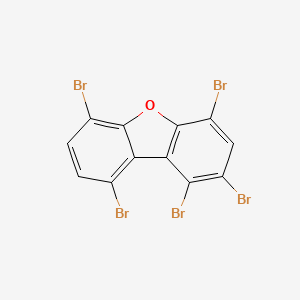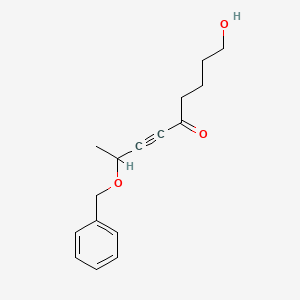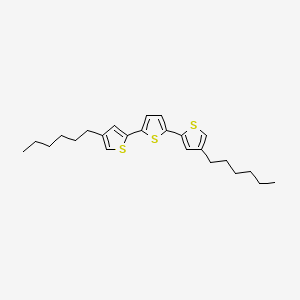
2,5-bis(4-hexylthiophen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(4-hexylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent electrical conductivity and stability. This particular compound is notable for its extended conjugation and alkyl side chains, which enhance its solubility and processability in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-hexylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple stannylated thiophene derivatives with brominated thiophene compounds. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to around 100-120°C for several hours to ensure complete coupling .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-hexylthiophen-2-yl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Bromine in chloroform at room temperature for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur oxidation states.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
2,5-bis(4-hexylthiophen-2-yl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in biosensors due to its conductive properties.
Medicine: Explored for use in drug delivery systems and as a component in bioactive materials.
Mechanism of Action
The mechanism of action of 2,5-bis(4-hexylthiophen-2-yl)thiophene in electronic applications involves its ability to facilitate charge transport. The extended conjugation allows for efficient electron delocalization, while the alkyl side chains improve solubility and film-forming properties. In biological applications, its conductive properties enable it to interact with biological molecules, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in photocatalytic hydrogen evolution.
Poly(2-(9,9-dicotyl-9H-fluorene-2-yl)-3,6-bis(5-hexylthiophen-2-yl)thieno[3,2-b]thiophene): An electrochromic polymer.
Uniqueness
2,5-bis(4-hexylthiophen-2-yl)thiophene stands out due to its balanced properties of solubility, processability, and electronic performance. Its unique structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
195062-52-3 |
|---|---|
Molecular Formula |
C24H32S3 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2,5-bis(4-hexylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H32S3/c1-3-5-7-9-11-19-15-23(25-17-19)21-13-14-22(27-21)24-16-20(18-26-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
InChI Key |
MEEXMNZOZBSSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C2=CC=C(S2)C3=CC(=CS3)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

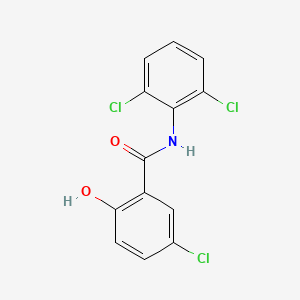
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
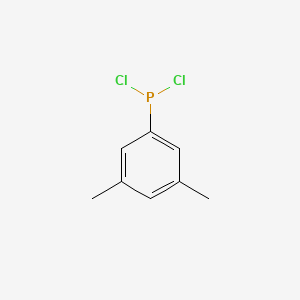
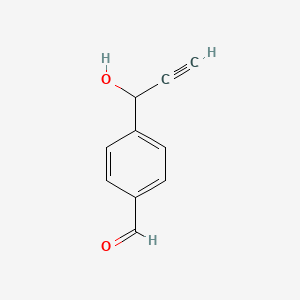

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
